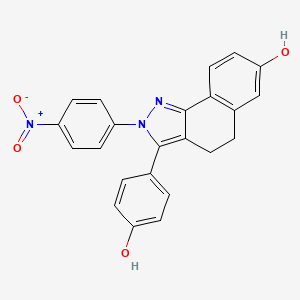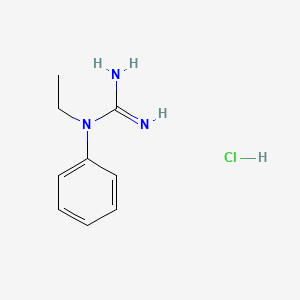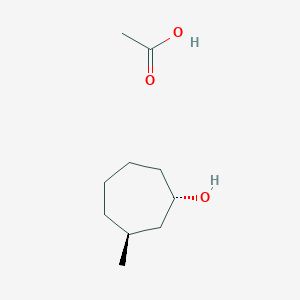
acetic acid;(1S,3S)-3-methylcycloheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol is a compound that combines the properties of acetic acid and a cycloheptanol derivative Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1S,3S)-3-methylcycloheptan-1-ol is a chiral alcohol with a cycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,3S)-3-methylcycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as a cycloheptanone derivative, in the presence of a chiral catalyst. The reaction conditions typically include a hydrogen gas atmosphere, elevated temperatures, and pressures to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.
Major Products
The major products formed from these reactions include various ketones, carboxylic acids, and substituted cycloheptanol derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;(1S,3S)-3-methylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with biological molecules, potentially leading to unique biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
類似化合物との比較
Similar Compounds
Cycloheptanol: A simpler alcohol with a cycloheptane ring.
Methylcycloheptanol: Similar structure but with different stereochemistry.
Cycloheptanone: The ketone analog of cycloheptanol.
Uniqueness
Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol is unique due to its combination of acetic acid and chiral cycloheptanol moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
940-23-8 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC名 |
acetic acid;(1S,3S)-3-methylcycloheptan-1-ol |
InChI |
InChI=1S/C8H16O.C2H4O2/c1-7-4-2-3-5-8(9)6-7;1-2(3)4/h7-9H,2-6H2,1H3;1H3,(H,3,4)/t7-,8-;/m0./s1 |
InChIキー |
TVFLSRLPVPAOTH-WSZWBAFRSA-N |
異性体SMILES |
C[C@H]1CCCC[C@@H](C1)O.CC(=O)O |
正規SMILES |
CC1CCCCC(C1)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
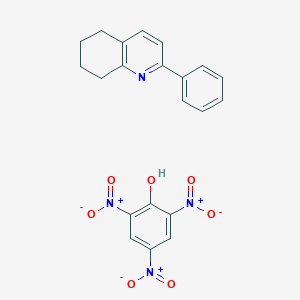
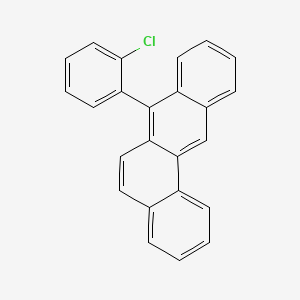
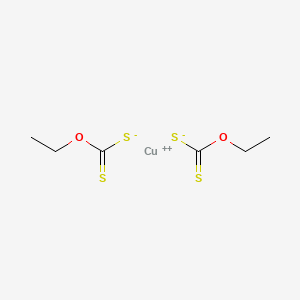
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
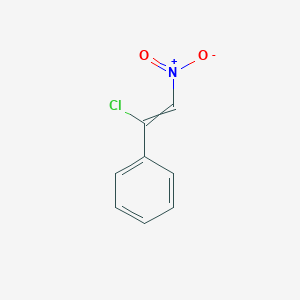
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
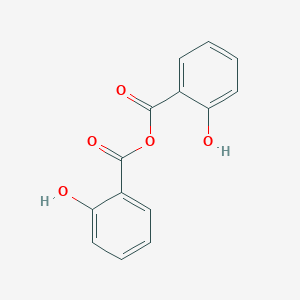
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)

